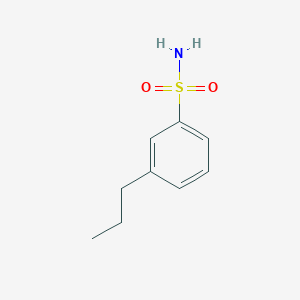

3-Propylbenzenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRAWPBGQJUEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593003 | |

| Record name | 3-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196107-64-9 | |

| Record name | 3-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 3 Propylbenzenesulfonamide Within Sulfonamide Chemistry

3-Propylbenzenesulfonamide is an organosulfur compound belonging to the larger class of sulfonamides. The defining feature of sulfonamides is the S(=O)₂-N-R functional group, which consists of a sulfonyl group attached to an amine. This structural motif is the cornerstone of a vast array of molecules with significant applications in medicine and industry.

The sulfonamide group is generally unreactive, and its rigidity often results in compounds that are crystalline at room temperature. wikipedia.org This property has historically made the formation of a sulfonamide a reliable method for the derivatization and identification of amines. wikipedia.org

The parent structure, benzenesulfonamide (B165840), consists of a benzene (B151609) ring linked to a sulfonamide group. In the case of this compound, a propyl group is attached to the third carbon of the benzene ring. This substitution influences the molecule's physical and chemical properties, including its polarity, solubility, and reactivity, thereby distinguishing it from other sulfonamide derivatives.

The broader family of sulfonamides includes many important drugs. wikipedia.org The discovery of sulfanilamide (B372717) in 1932 paved the way for the development of sulfa drugs, a class of antibiotics. wikipedia.org Beyond their well-known antibacterial properties, sulfonamides have been investigated for a wide range of other biological activities, including as carbonic anhydrase inhibitors.

Overview of Historical and Contemporary Research Trends for Benzenesulfonamide Scaffolds

Classical Synthetic Routes to Benzenesulfonamide Derivatives

The foundational methods for synthesizing benzenesulfonamides have been well-established for many years. These routes typically involve the creation of a reactive intermediate, such as a sulfonyl chloride, which is then reacted with an amine.

Amination of Sulfonyl Chlorides

The most conventional and widely utilized method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine. This classic approach is valued for its reliability and broad applicability. The synthesis of 3-propylbenzenesulfonamide via this route would first involve the preparation of 3-propylbenzenesulfonyl chloride, likely through the chlorosulfonation of propylbenzene.

The subsequent amination is a nucleophilic substitution reaction where ammonia (B1221849) or a primary/secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. google.com A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. The general reaction is a cornerstone of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

For the synthesis of the primary sulfonamide, this compound, 3-propylbenzenesulfonyl chloride would be treated with ammonia. A patent for the production of various 4-alkyl-benzenesulfonamides describes reacting the corresponding 4-alkyl-benzenesulfonyl chloride with aqueous ammonium (B1175870) hydroxide. nih.gov This process highlights a common industrial approach to amination.

Table 1: Examples of Amination of Arylsulfonyl Chlorides

| Arylsulfonyl Chloride | Amine | Base | Solvent | Product | Yield | Reference |

| p-Acetaminobenzene sulfonyl chloride | Ammonia | - | Water | p-Acetaminobenzenesulfonamide | - | google.com |

| 4-Ethoxybenzenesulfonyl chloride | 4-Chloro-2,5-dimethoxyaniline | Triethylamine | Dichloromethane (B109758) | N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide | - | Current time information in Bangalore, IN. |

| Benzenesulfonyl chloride | 1,3-Diaminopropane | Sodium Carbonate | Water | N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide | - | nih.gov |

Table data is illustrative of the general reaction type.

Reactions from Sulfonic Acids and Salts

Synthesizing sulfonamides directly from sulfonic acids or their salts offers an alternative to the sulfonyl chloride route, often avoiding the need to handle moisture-sensitive and corrosive sulfonyl chlorides. orgsyn.org These methods typically involve an in situ activation of the sulfonic acid.

One established method involves heating a mixture of a sodium benzenesulfonate (B1194179) salt with phosphorus pentachloride or phosphorus oxychloride to form the benzenesulfonyl chloride, which is then isolated and reacted with an amine as described previously. researchgate.net

More direct, one-pot methods have also been developed. A general method for the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate as a reagent has been described. numberanalytics.com This approach provides a fundamentally new way to form the sulfonamide functional group. Another strategy involves the use of cyanuric chloride and triethylamine to activate the sulfonic acid for reaction with an amine at room temperature. researchgate.net

Modern and Green Chemistry Approaches in Sulfonamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods for sulfonamide synthesis. These modern approaches often utilize alternative energy sources or catalysts to improve reaction outcomes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govresearchgate.net This method can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles. nih.govmdpi.com

A notable application in this area is the microwave-assisted synthesis of sulfonamides directly from sulfonic acids. orgsyn.orglookchem.com In one protocol, a sulfonic acid is activated with 2,4,6-trichloro- orgsyn.orgnumberanalytics.comresearchgate.net-triazine (TCT) under microwave irradiation. The resulting intermediate is then treated with an amine, again under microwave conditions, to rapidly produce the desired sulfonamide in high yield. orgsyn.orgorganic-chemistry.org This method avoids the need to isolate the often unstable sulfonyl chloride intermediate and demonstrates good functional group tolerance. orgsyn.orgorganic-chemistry.org The efficiency of microwave heating has been proven in various fields of organic chemistry and is particularly valuable for high-speed medicinal chemistry applications. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis from Sulfonic Acids

| Substrate | Amine | Method | Time | Yield | Reference |

| p-Toluenesulfonic acid | Allylamine | Conventional (Reflux) | 24 h | 45% | orgsyn.org |

| p-Toluenesulfonic acid | Allylamine | Microwave (50 °C) | 10 min | 89% | orgsyn.orglookchem.com |

| Benzenesulfonic acid | Benzylamine | Conventional (Reflux) | 24 h | 50% | orgsyn.org |

| Benzenesulfonic acid | Benzylamine | Microwave (50 °C) | 10 min | 92% | orgsyn.org |

Data is based on a study by De Luca and Giacomelli, demonstrating the significant rate enhancement of the microwave approach. orgsyn.org

Catalyst-Mediated Reactions

Catalysis offers a powerful tool for forging new chemical bonds with high efficiency and selectivity. In sulfonamide synthesis, various catalyst-mediated reactions have been developed, including those using transition metals and organocatalysts.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of N-arylsulfonamides. researchgate.net For instance, palladium nanoparticle-catalyzed Suzuki-Miyaura reactions have been used to prepare 4-arylbenzenesulfonamides. organic-chemistry.org Copper-catalyzed reactions are also prevalent. CuI, in the presence of specific ligands, can effectively catalyze the amination of aryl halides, providing a route to primary arylamines which can then be sulfonated, or directly used in coupling reactions to form sulfonamides. cleanchemlab.com

More recently, electrochemical methods have provided a green and mild synthetic route. An electrochemical oxidative coupling of thiols and amines has been shown to produce sulfonamides directly, avoiding pre-functionalized reagents. researchgate.net Furthermore, dual copper and visible-light-induced catalysis has been used for the S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides, operating under redox-neutral conditions. nih.gov Organocatalysts, which are metal-free small organic molecules, have also been employed to promote sulfonamide synthesis under mild conditions. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is a critical process in chemical synthesis to maximize yield and purity while minimizing reaction time and by-product formation. google.comresearchgate.net Key variables that are typically screened include temperature, solvent, catalyst, base, and reactant concentrations. google.comresearchgate.net

For the synthesis of this compound, particularly via the classical amination of 3-propylbenzenesulfonyl chloride, several factors would be considered for optimization.

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. While aqueous systems are used, aprotic organic solvents like dichloromethane, acetonitrile, or 1,4-dioxane (B91453) are common. lookchem.comorganic-chemistry.org

Base: The selection of a base is crucial for neutralizing the HCl byproduct. Inorganic bases like sodium carbonate or sodium bicarbonate are often used in aqueous media, while organic bases like triethylamine or pyridine are common in organic solvents. lookchem.comorganic-chemistry.org The stoichiometry of the base can also be optimized.

Temperature: While many sulfonamide syntheses proceed readily at room temperature, adjusting the temperature can control the reaction rate and selectivity. researchgate.net

Reactant Stoichiometry: Varying the equivalents of the amine and the sulfonyl chloride can impact the formation of the desired product versus potential side products, such as bis-sulfonated amines. Current time information in Bangalore, IN.

A study on the synthesis of 1,3,5-triazinyl-substituted benzenesulfonamide derivatives highlights the importance of optimizing the reaction environment. lookchem.com For different amino acid substituents, the optimal conditions varied between an aqueous environment with sodium carbonate or sodium bicarbonate, and an organic solvent (1,4-dioxane) with triethylamine. lookchem.com This demonstrates that for a specific target like this compound, empirical testing of these parameters would be necessary to achieve the best outcome. Modern approaches like Bayesian optimization guided by machine learning models are also being employed to accelerate the process of finding high-yield reaction conditions.

Yield Enhancement and By-product Reduction

Optimizing reaction conditions is critical for maximizing the yield of the desired sulfonamide product while minimizing the formation of unwanted by-products. numberanalytics.com Key strategies involve the precise control of reaction parameters and the use of modern catalytic systems.

Controlling temperature, optimizing the concentration of reactants, and selecting appropriate catalysts are primary methods for enhancing yield. numberanalytics.com For instance, in sulfonation reactions, higher temperatures can increase the reaction rate but may also promote side reactions, thus decreasing selectivity. numberanalytics.com A balance must be struck to achieve the desired outcome.

The activation of less reactive precursors is another avenue for yield enhancement. The use of Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), to activate sulfonyl fluorides has proven effective. In one study, the reaction of 4-cyanobenzenesulfonyl fluoride (B91410) with aniline (B41778) in the presence of Ca(NTf₂)₂ was nearly complete after one hour, affording the corresponding sulfonamide in 85% yield, whereas no product formation was detected in the absence of the catalyst after 24 hours. acs.org

General procedures often involve purifying the crude product through methods like flash column chromatography to remove impurities and isolate the desired compound, which is an essential final step to ensure high purity, even if it doesn't alter the initial reaction yield. nih.gov

Table 1: Effect of Catalysis and Reaction Conditions on Sulfonation Yield

| Reaction | Catalyst/Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Sulfonation of Toluene (B28343) | Conventional Heating | 3-5 hours | 90% | ajgreenchem.com |

| Sulfonation of Toluene | Microwave-assisted, SiO2/KHSO4 | 3-5 minutes | 95% | ajgreenchem.com |

| Sulfonamide Synthesis from 4-cyanobenzenesulfonyl fluoride | No Catalyst | 24 hours | No Reaction | acs.org |

| Sulfonamide Synthesis from 4-cyanobenzenesulfonyl fluoride | Ca(NTf2)2 | 1 hour | 85% | acs.org |

Solvent and Reagent Selection in Preparative Chemistry

The choice of solvents and reagents is a determining factor in the success of synthesizing this compound and its derivatives. numberanalytics.com These choices influence reaction rates, yields, and the environmental impact of the synthesis. semanticscholar.orgbeilstein-journals.org

Reagent Selection: The primary starting materials for benzenesulfonamides are typically an appropriately substituted benzene compound and a sulfonating agent. numberanalytics.com Common sulfonating agents include fuming sulfuric acid and chlorosulfonic acid, chosen based on the required reactivity and the nature of the substrate. numberanalytics.com For the subsequent formation of the sulfonamide from a sulfonyl chloride, an amine is used, often in the presence of a base. mdpi.comrsc.org

The choice of base is crucial. Pyridine and triethylamine are frequently used to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine. nih.govmdpi.comrsc.org For instance, the synthesis of N-(3-aminopropyl)benzenesulfonamide derivatives has been successfully carried out using triethylamine as the base. mdpi.com In other cases, stronger bases like sodium hydride have been employed, particularly in N-alkylation reactions of existing sulfonamides. nih.gov The selection of a coupling reagent can also be critical, with studies showing that reagents like Mukaiyama's reagent can be highly effective, sometimes requiring a tertiary amine base for optimal performance. semanticscholar.org

Solvent Selection: The solvent must solubilize the reactants while minimizing undesirable side reactions. numberanalytics.com Dichloromethane (DCM) is a common solvent for sulfonamide synthesis, used in procedures with reagents like triethylamine and aryl sulfonyl chlorides. mdpi.comrsc.orgtandfonline.com Acetone is another solvent used, particularly in reactions involving pyridine as the base. nih.gov N,N-dimethylformamide (DMF) has been utilized in syntheses that employ sodium hydride as the base. nih.gov

There is a growing emphasis on replacing hazardous solvents with greener alternatives. semanticscholar.org Research into Steglich-type esterifications, a related field of amide bond formation, has highlighted solvents like dimethyl carbonate (DMC) and isopropyl acetate (B1210297) (iPrOAc) as effective and more environmentally benign replacements for DCM. semanticscholar.org The solubility of catalysts, such as Lewis acids, in the reaction medium can also have a significant effect on the reaction's success, with more soluble salts often leading to better outcomes. acs.org

Table 2: Common Solvent and Reagent Combinations in Benzenesulfonamide Synthesis

| Amine Source | Sulfonyl Source | Base | Solvent | Reference |

|---|---|---|---|---|

| Sulfanilamide (B372717) | Acyl Chloride | Pyridine | Acetone | nih.gov |

| 1,3-propylenediamine | Aryl sulfonyl chloride | Triethylamine | Dichloromethane (DCM) | mdpi.comnih.gov |

| 3-(dimethylamino)propylamine | Benzenesulfonyl chloride | Triethylamine | Dichloromethane (DCM) | rsc.org |

| N-cyclohexylbenzenesulfonamide | Propyl iodide (for N-alkylation) | Sodium Hydride | N,N-dimethylformamide (DMF) | nih.gov |

Spectroscopic and Crystallographic Investigations of 3 Propylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 3-Propylbenzenesulfonamide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these signals provide information about the substitution pattern on the benzene ring.

The protons of the propyl group give rise to characteristic signals in the upfield region. The methyl (CH₃) protons typically appear as a triplet, the methylene (B1212753) (CH₂) protons adjacent to the methyl group appear as a multiplet (sextet), and the methylene protons adjacent to the sulfonamide group also appear as a triplet. The chemical shifts for these aliphatic protons are influenced by their proximity to the electron-withdrawing sulfonamide group.

A representative ¹H NMR data set for a related sulfonamide, N-propyl-4-methylbenzenesulfonamide, shows a triplet for the methyl protons, a multiplet for the central methylene protons, and a triplet for the methylene protons attached to the nitrogen. researchgate.net The protons on the benzene ring appear as doublets. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Sulfonamide (SO₂NH) | Variable | Singlet (broad) |

| Methylene (α-CH₂) | ~3.0 - 3.5 | Triplet |

| Methylene (β-CH₂) | ~1.5 - 1.8 | Multiplet |

| Methyl (γ-CH₃) | ~0.8 - 1.0 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of this compound exhibit signals in the range of approximately 120-145 ppm. The carbon atom attached to the sulfonyl group (C-S) is typically found at the lower field end of this range.

The carbons of the propyl group are observed at higher field strengths. The methyl (CH₃) carbon appears at the highest field, followed by the central methylene (CH₂) carbon, and then the methylene carbon bonded to the nitrogen atom, which is shifted downfield due to the electronegativity of the nitrogen and the sulfonyl group. For instance, in a similar compound, N-propyl-4-methylbenzenesulfonamide, the carbon signals for the propyl group and the aromatic ring have been clearly assigned. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-S) | ~140 - 145 |

| Aromatic (C-H) | ~125 - 130 |

| Methylene (α-CH₂) | ~45 - 55 |

| Methylene (β-CH₂) | ~20 - 25 |

| Methyl (γ-CH₃) | ~10 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the benzene ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The sulfonamide group (SO₂NH) is identified by strong, distinct stretching vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. vulcanchem.com The N-H stretching vibration of the sulfonamide group is usually observed as a peak in the range of 3300-3200 cm⁻¹.

The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl group are found just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. biocompare.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion can occur through various pathways. Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C (aryl) bond. The loss of the propyl group or parts of it, as well as the loss of SO₂, are also characteristic fragmentation pathways that help in confirming the structure of the molecule. For example, related sulfonamides show fragmentation patterns that are consistent with these cleavage pathways. juniperpublishers.com

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a specific crystal structure for this compound was not found in the search results, analysis of closely related structures, such as 4-methyl-N-propylbenzenesulfonamide, provides valuable insights. researchgate.net In the crystal structure of this related compound, the molecules are arranged in a complex three-dimensional network stabilized by intermolecular hydrogen bonds between the sulfonamide N-H group and the oxygen atoms of the sulfonyl group (N—H⋯O), as well as C—H⋯O interactions. researchgate.net The S=O bond lengths are typically in the range of 1.428 to 1.441 Å, the S—C bond length is around 1.766 Å, and the S—N bond length is between 1.618 and 1.622 Å. researchgate.net The conformation around the N-S bond is often observed to be gauche with respect to the toluene (B28343) moiety. researchgate.net Such studies are crucial for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Analysis of this compound and its Analogs

The crystal structure of N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide was determined to be orthorhombic with the space group Pbca. iucr.orgnih.gov The unit cell parameters were found to be a = 9.2650 (13) Å, b = 16.402 (2) Å, and c = 22.740 (3) Å, with a volume of 3455.5 (8) ų. iucr.orgnih.gov The asymmetric unit contains one molecule of the compound.

In another related analog, N-Cyclohexyl-N-propylbenzenesulfonamide, the crystal system is monoclinic with the space group P2₁/c. nih.gov This highlights that minor changes in the substituent on the sulfonamide nitrogen can lead to different packing arrangements in the solid state.

Table 1: Crystallographic Data for N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₄S₂ |

| Molecular Weight | 354.43 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.2650 (13) |

| b (Å) | 16.402 (2) |

| c (Å) | 22.740 (3) |

| V (ų) | 3455.5 (8) |

| Z | 8 |

| Temperature (K) | 296 |

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding plays a crucial role in determining the supramolecular architecture of sulfonamides in the crystalline state. nih.govnih.gov The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of robust and predictable hydrogen bonding networks. royalsocietypublishing.orgnih.gov

In the crystal structure of N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds. iucr.orgnih.gov Specifically, the hydrogen atom of one sulfonamide nitrogen (N1-H1) forms a hydrogen bond with a sulfonyl oxygen atom (O4) of an adjacent molecule. Similarly, the second sulfonamide group's N-H (N2-H2) interacts with another sulfonyl oxygen (O3) of a neighboring molecule. These interactions create sheets of molecules in the (001) plane. iucr.orgnih.gov Weak C—H⋯O interactions further stabilize this packing arrangement. iucr.orgnih.gov

The study of a wide range of aromatic sulfonamides has revealed that intermolecular hydrogen bonding between the sulfonamide protons and sulfonyl oxygens is a predominant feature, observed in the vast majority of their crystal structures. researcher.life These interactions can be classified into different patterns, such as dimeric, zigzag, helical, and straight, which are influenced by the substituents on the aromatic ring and the sulfonamide nitrogen. researcher.life For instance, in many sulfonamide crystals, strong intermolecular hydrogen bonds are the primary driving force for the crystal packing. nih.gov

Table 2: Hydrogen Bond Geometry for N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O4 | 0.82 (4) | 2.15 (5) | 2.954 (6) | 164 (4) |

| N2—H2⋯O3 | 0.74 (4) | 2.15 (4) | 2.836 (4) | 154 (5) |

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is the result of a delicate balance between intramolecular forces, which determine the preferred geometry of an isolated molecule, and intermolecular forces, which govern how molecules pack together in a crystal lattice. nih.gov For sulfonamides, the conformation of the sulfonamide group and the orientation of the substituents are of particular interest. nih.govresearchgate.net

In N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, the central N—C—C—C—N fragment adopts a gauche-gauche conformation, with the N1—C7—C8—C9 and C7—C8—C9—N2 torsion angles being 72.5 (5)° and 65.7 (5)°, respectively. iucr.orgnih.gov This twisted conformation of the propyl chain influences the relative orientation of the two benzenesulfonamide (B165840) moieties. The dihedral angle between the two aromatic rings is 71.8 (2)°. iucr.orgnih.gov Both nitrogen atoms in this analog exhibit a pyramidal geometry, indicating that the lone pairs on the nitrogen atoms are not significantly delocalized into the adjacent sulfonyl groups. iucr.orgnih.gov

Studies on a variety of sulfonamides have shown that the sulfonamide group can significantly affect the conformation of adjacent parts of the molecule. nih.gov The relative energies of different conformations in the solid state can be estimated using data from crystallographic databases. nih.govresearchgate.net It has been noted that for many sulfonamides, the solid-state conformation does not necessarily correspond to the lowest energy conformation calculated for an isolated molecule in the gas phase, highlighting the importance of intermolecular interactions in determining the final solid-state structure. nih.gov For instance, in N-cyclohexyl-N-propylbenzenesulfonamide, the cyclohexyl ring is in a chair conformation, and the dihedral angle between the benzene ring and the mean plane of the cyclohexyl ring is 50.13 (9)°. nih.gov This demonstrates how different substituents can lead to distinct conformational preferences in the solid state.

Advanced Computational and Theoretical Studies of 3 Propylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanomeghyas.irmdpi.com It is widely employed to predict various molecular properties, including orbital energies, electron density distribution, and reactivity parameters.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests a more reactive molecule that is more polarizable. chemrxiv.org

For 3-Propylbenzenesulfonamide, DFT calculations are used to determine the energies of these frontier orbitals. The distribution of these orbitals is also significant; the HOMO is typically localized on the more electron-rich parts of the molecule, such as the benzene (B151609) ring, while the LUMO is often spread across the electron-accepting sulfonamide group. While specific experimental data for this compound is not extensively published, theoretical calculations provide reliable estimates.

Illustrative Data for Frontier Orbital Energies of this compound This table presents theoretical values calculated using DFT methods for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.02 |

| HOMO-LUMO Gap (ΔE) | 5.83 |

Calculation of Electronic Parameters (Chemical Hardness, Electronegativity, Electrophilicity Index)

From the HOMO and LUMO energy values, several key electronic parameters can be derived to quantify the reactivity of this compound. These global reactivity descriptors are calculated using the principles of conceptual DFT.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chemrxiv.org

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile.

These parameters are defined by the following equations, using the energies of the frontier orbitals as approximations for ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO):

Electronegativity (χ) = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)

Illustrative Calculated Electronic Parameters for this compound This table presents theoretical values derived from the illustrative HOMO-LUMO energies. These values are intended for explanatory purposes.

| Electronic Parameter | Calculated Value (eV) |

| Electronegativity (χ) | 3.935 |

| Chemical Hardness (η) | 2.915 |

| Electrophilicity Index (ω) | 2.658 |

Conformational Landscape Exploration and Energy Minimization

The structural flexibility of this compound, particularly the rotation around the C-S bond and the C-C single bonds of the propyl chain, gives rise to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. nih.gov Computational methods are employed to explore the potential energy surface of the molecule to identify stable conformers.

This process involves systematically rotating the flexible bonds and calculating the energy of each resulting geometry. The identified low-energy conformations, or local minima, are then subjected to full geometry optimization to find the most stable, global minimum energy structure. For a related compound, N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, crystal structure analysis revealed a specific gauche-gauche conformation in its central chain. nih.gov Similarly, for this compound, DFT calculations would predict the preferred orientation of the propyl group relative to the phenylsulfonamide moiety, which is crucial for understanding its interaction with other molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. rjb.ronih.gov This method is essential in drug discovery for predicting how a potential drug molecule might interact with a biological target at the atomic level.

Prediction of Binding Modes and Interaction Energies

Docking simulations place this compound into the active site of a target protein, such as carbonic anhydrase, a known target for many sulfonamides. journalsarjnp.com The simulation algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function. This function estimates the binding affinity, often expressed as a binding energy (in kcal/mol), where a more negative value indicates a more favorable interaction. libretexts.org

The results predict the most likely binding mode—the specific three-dimensional pose of the ligand—and its associated binding energy. This information helps to understand the strength of the interaction and the structural basis for the ligand's affinity. While specific docking studies for this compound are not widely documented, studies on similar sulfonamide derivatives show that they form stable complexes with protein receptors. rjb.ro

Illustrative Molecular Docking Results for this compound This table provides a hypothetical example of docking results against a protein target, such as Carbonic Anhydrase II, for illustrative purposes.

| Parameter | Result |

| Target Protein | Carbonic Anhydrase II |

| Predicted Binding Energy | -7.2 kcal/mol |

| Key Interacting Residues | His94, His96, Thr199, Thr200 |

Analysis of Non-Covalent Interactions at Binding Interfaces

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. These interactions, though individually weak, collectively determine the binding affinity and specificity. Docking software can visualize and analyze these critical interactions between this compound and the amino acid residues of the binding site.

For this compound, the key interactions would likely involve:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a classic hydrogen bond donor (from the N-H) and acceptor (from the oxygens). It can form crucial hydrogen bonds with polar residues or the protein backbone, which is a hallmark of sulfonamide inhibitor binding.

Hydrophobic Interactions: The propyl group and the benzene ring provide hydrophobic surfaces that can interact favorably with nonpolar residues in the binding pocket, such as valine, leucine, and isoleucine.

π-Interactions: The aromatic benzene ring can engage in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, histidine) or cation-π interactions with positively charged residues.

A detailed analysis of these non-covalent forces is fundamental to rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity. libretexts.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. acs.orgnih.gov For a molecule like this compound, MD simulations would allow for the exploration of its conformational landscape and its interactions within a biological system, such as a protein's active site.

Propyl Chain Conformation:

The n-propyl group attached to the benzene ring is flexible, primarily due to rotation around the Cα-Cβ and Cβ-Cγ bonds. Computational studies on n-propylbenzene have identified several low-energy conformations. researchgate.netresearchgate.net The orientation of the alkyl chain relative to the phenyl ring is a key determinant of stability. The two primary dihedral angles that define the chain's conformation are τ1 (Cipso-Cα-Cβ-Cγ) and τ2 (Cα-Cβ-Cγ-H).

Studies on similar short-chain alkylbenzenes show that multiple stable conformers can exist, often with small energy differences between them, leading to a complex potential energy surface. aip.org For n-propylbenzene, conformations where the propyl chain is extended away from the ring (anti) or folded back towards it (gauche) are possible. The energy barriers between these conformers are typically low enough to allow for rapid interconversion at room temperature. For instance, computational analyses on para-dipropylbenzene have identified at least seven distinct stable conformations, highlighting the conformational complexity that arises even with short alkyl chains. aip.org

Sulfonamide Group Conformation:

Calculations on benzenesulfonamide (B165840) predict a stable conformation where the S-N bond is perpendicular to the plane of the benzene ring. mdpi.comnih.gov In this arrangement, the -NH2 group can adopt a conformation that is either staggered or eclipsed relative to the S=O bonds. The eclipsed conformation, where the amine hydrogens are aligned with the oxygen atoms, is often found to be the global minimum due to favorable electrostatic interactions. core.ac.uk The rotational barrier for the S-N bond in benzenesulfonamide has been calculated to be around 14-20 kJ/mol, indicating that while rotation can occur, specific orientations are strongly preferred. core.ac.uk

Table 1: Representative Rotational Energy Barriers in Related Compounds

This table presents computationally derived energy barriers for internal rotations in molecules containing the key structural components of this compound. These values provide insight into the molecule's expected flexibility.

| Molecule/Fragment | Rotational Bond | Method | Calculated Rotational Barrier (kJ/mol) | Reference |

| Benzenesulfonamide | S-N | MP2 | 20.08 | core.ac.uk |

| Benzenesulfonamide | S-N | B3LYP | 18.83 | core.ac.uk |

| p-Toluenesulfonamide | C-S | B3LYP | 10 - 15 | core.ac.uk |

| o-Toluenesulfonamide | Methyl C-C | B3LYP | 5.858 | core.ac.uk |

While no studies have simulated the interaction of this compound with a protein target, extensive research on other sulfonamides provides a robust framework for predicting its behavior. acs.orgresearchgate.net Sulfonamides are a well-known class of inhibitors for several enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases. rcsb.org

MD simulations of sulfonamide drugs binding to proteins reveal a dynamic process involving initial recognition, conformational adjustments of both the ligand and the protein, and the formation of stable interactions.

Key Interaction Motifs:

Sulfonamide Group: The sulfonamide moiety (-SO2NH2) is the primary binding anchor for many protein targets. The nitrogen atom deprotonates and coordinates directly with the zinc ion in the active site of carbonic anhydrases, displacing a water molecule. rcsb.org The oxygen atoms of the sulfonamide group typically form strong hydrogen bonds with backbone amide groups or side chains of active site residues, such as Thr199 in human carbonic anhydrase I. rcsb.org

Aromatic Ring: The benzene ring of this compound would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. It can also form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Propyl Group: The 3-propyl substituent would further contribute to the binding affinity through hydrophobic interactions. Its flexibility allows it to adapt its conformation to fit into hydrophobic sub-pockets within the active site, potentially increasing the residence time and potency of the inhibitor. The dynamic nature of the propyl chain, as explored through MD simulations, would be critical in understanding how it navigates and settles within the binding site.

Simulations show that upon binding, the protein itself can undergo conformational changes. Loops near the active site may shift to better accommodate the ligand, optimizing the binding interactions. rcsb.org The stability of these interactions, such as the lifetime of key hydrogen bonds and the fluctuation of the ligand within the binding site, can be quantified through MD simulations to predict binding affinity. acs.orgnih.gov

Table 2: Common Interactions of Sulfonamide Ligands with Protein Active Sites

This table summarizes the types of non-covalent interactions typically observed in computational studies of sulfonamide drugs binding to protein targets.

| Ligand Moiety | Interacting Protein Residues (Examples) | Type of Interaction | Reference |

| Sulfonamide (-SO2NH2) | Zn²⁺ ion, Threonine, Histidine, Glutamine | Metal Coordination, Hydrogen Bonding | rcsb.org |

| Benzene Ring | Phenylalanine, Leucine, Valine, Isoleucine | Hydrophobic, π-π Stacking, van der Waals | acs.orgnih.gov |

| Alkyl Substituents | Alanine, Leucine, Proline, Methionine | Hydrophobic, van der Waals | acs.orgnih.gov |

Mechanistic Investigations of Reactions Involving 3 Propylbenzenesulfonamide

Elucidation of Reaction Pathways and Transition States

The reaction pathways of benzenesulfonamides are diverse, owing to the multiple reactive sites within the molecule. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of both the aromatic ring and the sulfonamide nitrogen. patsnap.com

Reaction Pathways:

Nucleophilic and Electrophilic Roles: The sulfonamide moiety possesses a dual chemical character. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. patsnap.com Conversely, the strong electron-withdrawing sulfonyl group renders the sulfur atom electrophilic and susceptible to nucleophilic attack. patsnap.com This duality allows benzenesulfonamides to participate in a wide array of reactions.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a prominent pathway for modifying the benzene (B151609) ring. The sulfonamide group can act as a directing group, facilitating the functionalization of the ortho-C-H bonds. For 3-propylbenzenesulfonamide, this would involve the C-H bonds at the C2 and C6 positions of the benzene ring. Rhodium and Iridium catalysts, for example, can proceed via a five-membered rhodacycle or iridacycle intermediate formed through ortho-C-H activation. mdpi.comresearchgate.net This is often a rate-determining step in catalytic cycles that lead to products like 2-aminobenzesulfonamides or benzosultams. mdpi.comresearchgate.net

Radical Pathways: The sulfonamide moiety can be converted into a sulfonyl radical intermediate. acs.org Recent studies have demonstrated that metal-free photocatalytic approaches can generate these radicals, which can then engage in reactions with various alkene fragments. acs.org This provides a modern platform for late-stage functionalization.

Reactions with Benzynes: In the presence of thermally generated benzynes, tertiary sulfonamides can react to form zwitterionic intermediates. nih.gov These intermediates can then undergo desulfonylation or sulfonyl transfer, leading to the formation of new benzo-fused heterocyclic rings like indolines or tetrahydroquinolines. nih.gov

Transition States: The transition state is the highest energy point along a reaction coordinate, and its structure and stability are key to understanding reaction kinetics.

Stabilization: The electron-withdrawing sulfonyl group plays a crucial role in stabilizing transition states, thereby increasing reaction rates and efficiency. patsnap.com

Tetrahedral Intermediates: In many reactions, such as nucleophilic attack at the sulfur atom, a tetrahedral intermediate or transition state is formed. For instance, in the reaction of N-silylamines with sulfonyl chlorides, a trigonal bipyramidal transition state (or a short-lived pentacoordinate intermediate) is proposed where the nucleophilic nitrogen attacks the sulfur center. nih.gov

Transition State Analogs: The sulfonamide functional group is known to mimic the tetrahedral transition state of substrates in some enzyme-catalyzed reactions. wikipedia.org This property is fundamental to its role in the design of enzyme inhibitors, where the sulfonamide can bind tightly to an enzyme's active site. wikipedia.org For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates to the zinc ion in the active site, mimicking the natural substrate's transition state during bicarbonate formation. nih.gov

Kinetic Studies of this compound Transformations

Relative Reactivity: In sulfonylation reactions, the choice of the halide on the sulfonyl group dramatically affects the reaction rate. Studies comparing sulfonyl chlorides and sulfonyl fluorides have shown that sulfonyl chlorides are significantly more reactive towards nucleophiles. This difference is attributed to the relative strengths of the sulfur-halogen bonds, with the S-F bond being stronger and harder to break than the S-Cl bond. nih.gov

| Reactant Pair | Relative Rate Constant (kCl/kF) | Solvent System | Notes |

|---|---|---|---|

| Benzenesulfonyl Halide + Aniline (B41778) | ~103 to 105 | Acetonitrile/Water | Demonstrates the much higher reactivity of sulfonyl chlorides over sulfonyl fluorides. |

| Reaction Pathway | Order w.r.t. H2 | Order w.r.t. Substrate (Diol) | Order w.r.t. Co-reactant (Methanol) |

|---|---|---|---|

| C-C Coupling | 0 | ~0 | 1.3 |

| C-O Scission | 1 | ~0 | ~0 |

| Direct C-C Scission | 0.8 | 0.7 | 0.7 |

Kinetic studies on the photocatalyzed generation of sulfonyl radicals have also established that the reaction is dependent on both the catalyst and light, as no product formation occurs in their absence or under thermal conditions, confirming a photocatalytic mechanism. acs.org

Role of Catalysis in Reactions Involving the Sulfonamide Moiety

Catalysis is indispensable for achieving efficient and selective transformations of the often-stable sulfonamide moiety. Various catalytic systems have been developed to functionalize benzenesulfonamides at the aromatic ring or the nitrogen atom.

Transition Metal Catalysis:

Rhodium (Rh) and Iridium (Ir): These metals are highly effective for the directed C-H activation of benzenesulfonamides. mdpi.comresearchgate.net For instance, an iridium catalyst can be used for the ortho-amidation of benzenesulfonamides with sulfonyl azides, proceeding without an external oxidant and releasing only nitrogen gas as a byproduct. researchgate.net Rhodium catalysts are used for C-H alkynylation and subsequent cyclization to form benzosultams. mdpi.com The catalytic cycle typically involves C-H activation to form a metallacycle, insertion of the coupling partner (e.g., an alkyne or azide), and reductive elimination to release the product and regenerate the catalyst. mdpi.com

Ruthenium (Ru): Metal-ligand bifunctional ruthenium catalysts have been developed for the selective N-alkylation of aminobenzenesulfonamides using alcohols. acs.org This process is atom-economical and environmentally benign.

Copper (Cu): Copper catalysis is widely used in sulfonamide synthesis. For example, Cu(II) can catalyze the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide source. thieme-connect.com Copper is also employed in azide-alkyne cycloaddition "click chemistry" reactions to synthesize triazole-containing benzenesulfonamide (B165840) derivatives. nih.gov

Ceria (CeO₂): Nanocrystalline cerium dioxide has been shown to catalyze the hydrolytic cleavage of the S-N bond in sulfonamides, a reaction significant for both synthetic applications and environmental degradation processes. acs.org

Organocatalysis:

Bifunctional Sulfonamides: Chiral sulfonamides themselves can act as powerful hydrogen-bonding organocatalysts. researchgate.net These catalysts, often bearing a basic site elsewhere in the molecule, can activate substrates through hydrogen bonding, enabling a range of asymmetric reactions like Michael additions and aldol (B89426) reactions with high stereocontrol. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have been used to catalyze the highly enantioselective modification of sulfonamides. ntu.edu.sg The reaction can proceed under mild conditions, tolerating a wide variety of functional groups and allowing for the chemoselective modification of drug molecules containing multiple amine or sulfonamide groups. ntu.edu.sg

Structure Activity Relationship Sar Studies in the Context of 3 Propylbenzenesulfonamide Analogs

Systematic Modification of the Benzenesulfonamide (B165840) Scaffold

The benzenesulfonamide core is a versatile scaffold that allows for a wide range of chemical modifications. Systematic changes to this framework have been a key strategy in the development of new therapeutic agents.

The n-propyl group at the 3-position of the benzenesulfonamide ring is a key feature that can be modified to probe its interaction with biological targets. The length and nature of this alkyl chain can significantly impact the compound's lipophilicity and how it fits into a receptor's binding pocket.

Research on related sulfonamide derivatives has shown that variations in alkyl chain length can lead to dramatic changes in activity. For instance, in a series of bis-aryl sulfonamides, a chain length-dependent reduction in activity was observed for both terminal alkane and alkyne derivatives. nih.gov Specifically, the activity decreased as the chain length ('n') increased from 1 to 3. nih.gov This suggests that an optimal chain length exists for fitting into the target's binding site.

Furthermore, the introduction of different functional groups onto the propyl chain can modulate activity. For example, replacing a terminal hydrogen with a hydroxyl group or an N-Boc protected amine can alter the compound's polarity and potential for hydrogen bonding, thereby influencing its biological profile. nih.gov The conformation of the propyl chain is also important; for example, in N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, the central N-C-C-C-N chain adopts a gauche-gauche conformation. nih.gov

A study on N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide analogs highlighted the importance of the morpholino-propyl side chain in influencing receptor binding kinetics.

Table 1: Effect of Propyl Chain Modification on Biological Activity (Illustrative)

| Analog | Modification | Observed Activity Change | Reference |

| Analog A | Shortening of propyl chain (e.g., to ethyl) | May increase or decrease activity depending on the target. | nih.gov |

| Analog B | Lengthening of propyl chain (e.g., to butyl) | Often leads to decreased activity due to steric hindrance. | nih.gov |

| Analog C | Introduction of a terminal hydroxyl group | Can increase polarity and potential for hydrogen bonding. | nih.gov |

| Analog D | Introduction of a terminal alkyne | Can enhance π-π interactions and improve activity. | nih.gov |

Modifications to the benzene (B151609) ring of the benzenesulfonamide scaffold are a common strategy to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The position, number, and nature of substituents can have a profound effect on activity.

Generally, a free aromatic amino group in the para-position relative to the sulfonamide group is considered important for the activity of many sulfonamides. ekb.eg Substituents in the ortho and meta positions on the benzene ring have been shown to reduce the activity of some sulfonamides. ekb.eg However, this is not a universal rule, and the effect of substitution is highly dependent on the specific compound and its biological target.

In the context of anti-influenza research, it was found that for certain aniline (B41778) analogues of benzenesulfonamides, 3-Cl and 3-CF3 substitutions were favorable. nih.gov Conversely, the addition of methyl, methoxyl, and CF3 groups generally led to reduced antiviral activities in another series of disubstituted benzenesulfonamides. nih.gov Interestingly, the introduction of additional fluorine or chlorine atoms resulted in a 3- to 5-fold increase in inhibitory potency compared to the parent compound. nih.gov

For anticancer applications, a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives revealed that an 8-quinolinyl moiety on the sulfonamide nitrogen led to the most potent anticancer activity. mdpi.com The presence of a 7-methylquinolin-8-yl substituent resulted in moderate activity, while a 2-methylquinolin-8-yl group substantially decreased activity in one cell line but retained high activity in another. mdpi.com

In the pursuit of antileishmanial agents, exploration of various substituents on the parent aromatic ring of dibenzylsulphonamides showed that the 4-methyl group was not essential for activity. researchgate.net The 5-position was found to be tolerant to a wide range of substituents, except for a carboxylic acid which resulted in a loss of potency. researchgate.netrsc.org

Table 2: Influence of Aromatic Ring Substitutions on Activity (Illustrative)

| Substitution Position | Substituent | General Effect on Activity | Reference |

| Para (4-position) | Amino (NH2) | Often crucial for activity in antibacterial sulfonamides. | ekb.eg |

| Meta (3-position) | Chloro (Cl), Trifluoromethyl (CF3) | Can be beneficial for certain antiviral activities. | nih.gov |

| Ortho (2-position) | Methyl (CH3) | Can lead to reduced activity. | nih.gov |

| Di-substitution | Fluoro (F), Chloro (Cl) | Can significantly increase potency. | nih.gov |

The sulfonamide nitrogen atom (N1) provides a critical point for structural modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity.

In many classical sulfonamides, N1-monosubstituted derivatives are active, and the introduction of heteroaromatic substituents can enhance this activity. ekb.eg However, double substitution at the N1 position often leads to inactive compounds. ekb.eg The nature of the substituent on the sulfonamide nitrogen can also dramatically impact selectivity. For instance, substituting the nitrogen with a methoxy (B1213986) group led to a complete loss of inhibition for human carbonic anhydrase I (hCA I) while retaining activity against other isoforms. researchgate.net

Research on benzenesulfonamide analogs of metformin, a biguanide, involved modifying one of the terminal nitrogen atoms with benzenesulfonamide groups substituted with alkyl groups. mdpi.com This strategy aimed to create new agents with both glucose-lowering and anticoagulant properties. mdpi.com

In the development of inhibitors for carbonic anhydrase IX, a cancer-related enzyme, modifications to the sulfonamide moiety were explored. mdpi.com Replacing the sulfonamide group with carboxylic acid, ketone, or ester groups significantly reduced inhibitory activity, highlighting the importance of the sulfonamide group as a zinc-binding group (ZBG). mdpi.com

A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives showed that substituting the N-position with a quinolin-8-yl group resulted in significant cytotoxic activity against several cancer cell lines. mdpi.com

Table 3: Impact of Modifications at the Sulfonamide Nitrogen (Illustrative)

| Modification | Example Substituent | Effect on Activity/Selectivity | Reference |

| Mono-substitution | Heteroaromatic rings | Often enhances activity. | ekb.eg |

| Di-substitution | Alkyl groups | Can lead to inactive compounds. | ekb.eg |

| N-alkoxy | Methoxy group | Can dramatically alter selectivity between enzyme isoforms. | researchgate.net |

| Replacement of Sulfonamide | Carboxylic acid, Ketone | Significantly reduces activity for carbonic anhydrase inhibitors. | mdpi.com |

Aromatic Ring Substitutions and Their Influence on Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties, known as theoretical descriptors, with the observed activity.

For benzenesulfonamide derivatives, QSAR studies have been employed to understand the key molecular features influencing their activity and to predict the potency of new, unsynthesized compounds. mdpi.comnanobioletters.com These models can provide valuable insights into the nature of intermolecular forces involved in the drug-receptor interaction. nanobioletters.com

A 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov These analyses generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with activity.

Theoretical descriptors used in QSAR models for benzenesulfonamides can include:

Electronic descriptors: Such as HOMO-LUMO energy gaps, chemical hardness, chemical potential, and electrophilicity index, which provide insights into the reactivity of the molecules. researchgate.nettandfonline.com

Topological descriptors: Which describe the connectivity and branching of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing detailed information about the electronic structure. researchgate.net

In a study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, QSAR analysis generated models that pointed out key molecular descriptors influencing their anticancer activity. mdpi.com Similarly, QSAR equations have been developed for other benzenesulfonamide derivatives to predict their inhibition of carbonic anhydrase isoforms. nanobioletters.com

Pharmacophore Elucidation for 3-Propylbenzenesulfonamide Derivatives

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model serves as a 3D query to search databases for new compounds with the potential for similar activity. researchgate.net

For benzenesulfonamide derivatives, pharmacophore models have been developed to guide the design of new inhibitors for various targets. revistanefrologia.comresearchgate.net These models typically include features such as:

Hydrogen bond donors and acceptors: The oxygen and nitrogen atoms in the sulfonamide group and other substituents can act as hydrogen bond donors or acceptors, facilitating interactions with the biological target. revistanefrologia.com

Hydrophobic regions: The benzene ring and the propyl chain contribute to hydrophobic interactions.

Aromatic rings: These can participate in π-π stacking interactions.

Positive or negative ionizable centers: Depending on the pH and the presence of specific functional groups.

A 3D-QSAR pharmacophore model developed for COX-1 selective inhibitors based on benzenesulfonamide scaffolds identified one hydrogen-bond acceptor, one hydrophobic, and two aromatic sites as crucial for activity. bohrium.com In another study on diarylpyrazole-benzenesulfonamide derivatives, a five-featured pharmacophore hypothesis was generated and used for virtual screening. researchgate.net

The central scaffold of 4-alkoxy benzenesulfonamide has been used to incorporate essential pharmacophore groups like piperidine (B6355638) and morpholine (B109124) to enhance pharmacological and pharmacokinetic profiles. revistanefrologia.com The design of novel benzenesulfonamide analogs often involves a "tail approach," where modifications are made to the part of the molecule that extends from the core scaffold to explore interactions with the target protein. cornell.eduekb.eg

By understanding the key pharmacophoric features of this compound and its analogs, medicinal chemists can rationally design new molecules with improved potency and selectivity.

Environmental Disposition and Degradation Research of Sulfonamide Compounds

Environmental Occurrence and Distribution of Sulfonamide Compounds

Benzenesulfonamides (BSAs) are a class of organic compounds produced in high volumes for various industrial and commercial applications, including as rubber vulcanization accelerators, anticorrosive agents, and fungicides. researchgate.net Their widespread use and high water solubility contribute to their release and distribution in the environment. researchgate.net Consequently, they are now considered emerging organic pollutants and have been detected in numerous environmental compartments. researchgate.netnih.gov

The presence of benzenesulfonamides has been confirmed in various environmental matrices across the globe. They are regularly detected in river water, with some studies reporting concentrations up to several micrograms per liter. researchgate.netresearchgate.net Their occurrence is not limited to surface waters; they have also been identified in wastewater treatment plant (WWTP) effluents, soil, sediment, and even in dust and biological samples. researchgate.netacs.org The persistence of some BSAs against biodegradation means they can be transported over long distances, leading to their ubiquitous presence in the environment. researchgate.net

A study of the Nakdong River basin in Korea, for instance, detected various benzothiazoles and benzenesulfonamides in wastewater treatment plant effluents, highlighting WWTPs as a significant point source of these compounds into aquatic environments. researchgate.net The concentrations in WWTP influents were found to be in the range of 4.6 to 8.0 µg/L, which were only slightly reduced in the secondary and tertiary effluents, indicating that conventional treatment processes are not fully effective at removing them. researchgate.net Similarly, a broad survey of tap water in 51 major cities in China revealed the widespread occurrence of related compounds, with total benzothiazole (B30560) concentrations reaching up to 1310 ng/L. acs.org

Abiotic Degradation Pathways of Benzenesulfonamides in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For benzenesulfonamides, the key abiotic pathways are photodegradation (breakdown by light) and hydrolysis (reaction with water).

Photodegradation Mechanisms

Photodegradation is a significant transformation pathway for many organic pollutants in sunlit surface waters. The process can occur directly, when the compound itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). mdpi.commdpi.com

For sulfonamide compounds, a primary photodegradation reaction often involves the cleavage of the sulfur-nitrogen (S-N) bond, leading to desulfonation. mdpi.com This process can result in the formation of various transformation products. In the case of benzenesulfonamides, this could lead to the formation of compounds like aniline (B41778) and phenyl sulphoxide. nih.gov Heterogeneous photocatalysis, often using semiconductor materials like titanium dioxide (TiO₂), can enhance this degradation. mdpi.com When a photocatalyst absorbs light, it generates electron-hole pairs that produce highly reactive oxygen species (ROS), which then attack the pollutant molecule. mdpi.commdpi.com The primary product of sulfonamide photodegradation, both direct and indirect, is often formed through the extrusion of the -SO₂- group. mdpi.com

The specific structure of 3-Propylbenzenesulfonamide, with its propyl group on the benzene (B151609) ring, may influence the rate and products of photodegradation compared to unsubstituted benzenesulfonamide (B165840), but the fundamental mechanisms of S-N bond cleavage and ring transformations are expected to be similar.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The stability of a compound against this reaction is known as its hydrolytic stability. ademinsa.com Benzenesulfonamides, like many sulfonamide-based structures, are generally considered to be relatively stable against hydrolysis under neutral pH conditions. apvma.gov.auresearchgate.net

However, the rate of hydrolysis can be influenced by pH and temperature. apvma.gov.aupurdue.edu For instance, studies on the herbicide prosulfuron, which contains a sulfonylurea group, show that hydrolysis is not a major degradation route at neutral or moderately basic pH, but the rate can change under more acidic or basic conditions. apvma.gov.au The process is often catalyzed by the presence of acid, which can be formed as a byproduct of the hydrolysis itself, creating an autocatalytic cycle. ademinsa.compurdue.edu

Forced degradation studies on complex pharmaceuticals containing sulfonamide linkages show that instability can occur under strong acidic or alkaline conditions, leading to cleavage of the sulfonamide bond. nih.gov This suggests that while this compound is likely stable in typical environmental waters (pH 6-8), its degradation via hydrolysis could be accelerated in more extreme pH environments. The primary transformation products from the hydrolysis of a simple benzenesulfonamide would likely be benzenesulfonic acid and ammonia (B1221849) (or the corresponding amine).

Biotic Degradation Processes of Sulfonamide Structures

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms like bacteria and fungi. enviro.wiki It is a crucial process for the removal of pollutants from the environment. nih.gov

Microbial Degradation Mechanisms and Pathways

Microorganisms can utilize sulfonamides as a source of carbon, nitrogen, or energy, breaking them down through various enzymatic pathways. nih.gov The ability of microbes to degrade these compounds is often an evolutionary response to environmental exposure. nih.gov

Common microbial degradation pathways for sulfonamide antibiotics often initiate with the cleavage of the S-N bond. nih.gov For example, in the degradation of sulfamethazine, one pathway begins with this cleavage to form aniline and 2-amino-4,6-dimethylpyrimidine. nih.gov Another common initial step is the hydrolysis of an amide linkage, as seen in the degradation of sulfamethoxazole (B1682508), which can yield 4-aminobenzenesulfonamide and 3-amino-5-methylisoxazole. nih.gov

For simpler structures like benzenesulfonamides, degradation often starts with attacks on the functional groups. Studies on para-toluenesulfonamide (p-TSA) have shown that it can be effectively removed by adapted microorganisms in groundwater, whereas the related benzenesulfonamide (BSA) was not degraded under the same conditions, indicating a high degree of specificity in microbial enzymes. nih.gov The degradation of aromatic compounds typically proceeds through the addition of oxygen by oxygenase enzymes, forming intermediates like catechols, which then undergo ring cleavage. enviro.wiki For this compound, microbial degradation would likely involve hydroxylation of the aromatic ring and/or oxidation of the propyl side chain, followed by ring cleavage and desulfonation.

Identification of Biodegradation Products

The identification of intermediate and final products is key to understanding biodegradation pathways. The breakdown of sulfonamides can lead to a variety of smaller, often less harmful, molecules.

Research on the biodegradation of various sulfonamides has identified several common types of transformation products. nih.govresearchgate.net

Cleavage Products : As mentioned, the primary cleavage of the S-N bond or other labile bonds is common. This can result in the formation of aminobenzenesulfonic acid, aniline, and various heterocyclic amines depending on the parent compound's structure. nih.goveeer.org

Hydroxylated Intermediates : The enzymatic addition of hydroxyl (-OH) groups to the aromatic ring is a frequent initial step in the aerobic degradation of aromatic compounds. enviro.wiki This can lead to the formation of catechols and other hydroxylated benzenesulfonamides.

Side-Chain Oxidation Products : For alkyl-substituted benzenesulfonamides like this compound, the alkyl group is a likely target for microbial oxidation. This can lead to the formation of alcohols, aldehydes, and carboxylic acids on the side chain before further degradation of the aromatic ring.

Desulfonation Products : The removal of the sulfonamide group (-SO₂NH₂) can lead to the formation of the corresponding hydrocarbon (propylbenzene) or sulfonic acid (propylbenzenesulfonic acid).

A study on the degradation of sulfamethoxazole by isolated bacterial strains identified metabolites such as aniline, sulfanilamide (B372717), and 3-amino-5-methylisoxazole, confirming multiple breakdown pathways. eeer.org Another study investigating the degradation of p-TSA found that it was microbially transformed, while o-TSA and BSA were persistent, highlighting how the position of a simple methyl group can significantly impact biodegradability. nih.gov

The table below summarizes potential biodegradation products of this compound based on established pathways for related compounds.

Table 1. Potential Biodegradation Products of this compound

| Product Name | Formation Pathway |

|---|---|

| 3-Propylaniline | Cleavage of the Carbon-Sulfur bond |

| 3-Propylbenzenesulfonic acid | Hydrolysis of the Sulfonamide N-S bond |

| Propylbenzene | Complete removal of the sulfonamide group (desulfonation) |

| Hydroxylated this compound | Enzymatic hydroxylation of the aromatic ring |

| 3-(3-Hydroxypropyl)benzenesulfonamide | Oxidation of the propyl side chain |

| Catechol derivatives | Ring hydroxylation followed by further oxidation |

Advanced Analytical Methodologies for Detection and Quantification of this compound in Environmental Samples

A thorough review of scientific literature and patent databases reveals a significant gap in detailed research specifically focused on the environmental disposition and degradation of this compound. Consequently, there is a lack of established, validated, and published advanced analytical methodologies for the routine detection and quantification of this specific compound in environmental samples such as water, soil, or sediment.

While analytical techniques for a broad range of sulfonamide compounds are well-documented, these methods are not specifically validated for this compound. General methods for related compounds often involve sophisticated sample preparation and instrumental analysis. Sample preparation techniques frequently include solid-phase extraction (SPE), dispersive liquid-liquid microextraction (DLLME), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction to isolate and concentrate analytes from complex environmental matrices.

For detection and quantification, the primary analytical instruments employed are high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS). This combination (LC-MS/MS) provides the high selectivity and sensitivity required to detect trace levels of contaminants in the environment. Gas chromatography-mass spectrometry (GC-MS) is also utilized, sometimes requiring derivatization of the target analytes to improve volatility and thermal stability.

However, specific parameters essential for a validated analytical method—such as limits of detection (LOD), limits of quantification (LOQ), and recovery percentages for this compound in various environmental media—are not available in current scientific literature. The development and publication of such methodologies would be a prerequisite for studying the environmental occurrence, fate, and potential impact of this compound.

Supramolecular Assemblies and Intermolecular Interactions of 3 Propylbenzenesulfonamide

Hydrogen Bonding in 3-Propylbenzenesulfonamide and its Analogs

Hydrogen bonding is a predominant force in the crystal structures of sulfonamides, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms serving as acceptors. nih.goviucr.org In primary sulfonamides, the amino protons show a strong preference for bonding to sulfonyl oxygens, often leading to the formation of chains as a dominant hydrogen-bond pattern. nih.gov For secondary sulfonamides, the amido protons tend to form hydrogen bonds with other acceptor groups, if present. nih.gov

A study of 4-methyl-N-propylbenzenesulfonamide, an analog of this compound, revealed an intricate three-dimensional network held together by both intermolecular N-H⋯O and C-H⋯O hydrogen bonds. iucr.org The crystal structure of this compound contains two molecules in the asymmetric unit, and the N-H⋯O hydrogen bonds are a key feature of its supramolecular assembly. iucr.org Similarly, in N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers are formed through intermolecular N-H⋯O hydrogen bonds between the sulfonamide groups. nih.gov